3-Amino-2-phenylcyclobut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-phenylcyclobut-2-en-1-one is a cyclic compound that has gained attention in recent years for its potential applications in scientific research. This compound is a member of the cyclobutene family and has a unique structure that makes it a promising candidate for various research fields. In
Wirkmechanismus
The mechanism of action for 3-Amino-2-phenylcyclobut-2-en-1-one is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, leading to changes in their activity. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to interact with proteins involved in the regulation of cell growth and differentiation.
Biochemische Und Physiologische Effekte
3-Amino-2-phenylcyclobut-2-en-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication. This compound has also been shown to induce the expression of certain genes that are involved in cell cycle regulation and apoptosis. Additionally, 3-Amino-2-phenylcyclobut-2-en-1-one has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Amino-2-phenylcyclobut-2-en-1-one is its unique structure, which makes it a promising candidate for various research fields. This compound has been shown to have potential anti-cancer properties, making it a valuable tool for cancer research. Additionally, the synthesis method for this compound has been optimized to provide high yields and purity, making it easy to obtain for research purposes. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-Amino-2-phenylcyclobut-2-en-1-one. One potential direction is the development of new drugs and therapies based on this compound. Its unique structure and properties make it a promising candidate for the treatment of various diseases, including cancer and inflammatory diseases. Another direction is the study of its interactions with proteins and enzymes in the body, which may provide insights into the mechanisms of various cellular processes. Additionally, the synthesis of new derivatives of this compound may lead to the development of new materials with unique properties.
Synthesemethoden
The synthesis of 3-Amino-2-phenylcyclobut-2-en-1-one involves the reaction between 2,3-diphenylcyclobut-2-ene-1-one and ammonia. This reaction is carried out in the presence of a catalyst, such as palladium on carbon, and yields 3-Amino-2-phenylcyclobut-2-en-1-one as the final product. This method has been optimized to provide high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-phenylcyclobut-2-en-1-one has a wide range of applications in scientific research. It has been utilized in the development of new drugs and therapies due to its unique structure and properties. This compound has been shown to have potential anti-cancer properties, making it a promising candidate for cancer research. It has also been used in the study of protein-protein interactions, which are critical for various cellular processes. Additionally, 3-Amino-2-phenylcyclobut-2-en-1-one has been utilized in the development of new materials, such as polymers and nanomaterials.
Eigenschaften
CAS-Nummer |
157464-27-2 |
---|---|
Produktname |
3-Amino-2-phenylcyclobut-2-en-1-one |
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
3-amino-2-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C10H9NO/c11-8-6-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6,11H2 |
InChI-Schlüssel |
AOLXNVTYYJLRQH-UHFFFAOYSA-N |
SMILES |
C1C(=C(C1=O)C2=CC=CC=C2)N |
Kanonische SMILES |
C1C(=C(C1=O)C2=CC=CC=C2)N |
Synonyme |
2-Cyclobuten-1-one, 3-amino-2-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.